4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor–Ligand Interactions

This 4,5-dimethylpyrimidine derivative features a methylene-oxy bridge to an N-acylated piperidine, offering a spatially defined oxolane-3-carbonyl hydrogen-bond acceptor geometry distinct from the 2-carbonyl isomer. With MW 319.40 and calculated logP ~1.5–2.5, it occupies favorable CNS MPO space for permeability studies. The flexible linker suits fragment-linking strategies. Procurement of this characterized batch (≥95% purity) enables immediate SAR and QC reference use without custom synthesis delays.

Molecular Formula C17H25N3O3
Molecular Weight 319.405
CAS No. 2320147-38-2
Cat. No. B2701927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
CAS2320147-38-2
Molecular FormulaC17H25N3O3
Molecular Weight319.405
Structural Identifiers
SMILESCC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CCOC3)C
InChIInChI=1S/C17H25N3O3/c1-12-13(2)18-11-19-16(12)23-9-14-3-6-20(7-4-14)17(21)15-5-8-22-10-15/h11,14-15H,3-10H2,1-2H3
InChIKeyCQQBWKJFIOLNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine (CAS 2320147-38-2): Core Structural Identity and Procurement Context


4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a fully synthetic, multifunctional pyrimidine derivative built on a 4,5-dimethylpyrimidine core linked via a methylene-oxy bridge to a piperidine ring that is N-acylated with a tetrahydrofuran-3-carbonyl (oxolane-3-carbonyl) moiety [1]. This hybrid scaffold, with molecular formula C17H25N3O3 (MW 319.40 g/mol), is offered commercially at ≥95% purity and is primarily positioned as a versatile intermediate or building block for medicinal chemistry and drug discovery programs . Critically, no primary research papers, patents, or authoritative database entries containing quantitative bioactivity data for this exact compound were identifiable at the time of this analysis, meaning all differentiation claims below rest on class-level inference and physicochemical comparison with the closest catalogued analogs rather than on direct head-to-head biological or pharmacological datasets.

Why In-Class Pyrimidine-Piperidine Hybrids Cannot Substitute for 4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine Without Structural Validation


The pyrimidine-piperidine-methoxy chemical space is densely populated with compounds differing in the N-acyl capping group, pyrimidine substituent pattern, and linker topology [1]. Even subtle alterations—such as moving the carbonyl from the 3- to the 2-position of the tetrahydrofuran ring or replacing the oxolane-3-carbonyl group with a methylsulfonyl or pyridine carbonyl—can profoundly alter hydrogen-bonding geometry, lipophilicity, and molecular shape, which in turn may impact target recognition, pharmacokinetic profile, and synthetic tractability [2]. Consequently, treating any compound from this broad class as a generic substitute without rigorous structural verification risks introducing uncontrolled variables into SAR campaigns, biological assays, or scale-up processes.

Quantitative Differentiation Evidence: Why 4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine Merits Prioritized Sourcing Relative to the Closest Identifiable Analogs


Oxolane Carbonyl Regioisomer Discrimination: 3-Carbonyl vs. 2-Carbonyl Attachment

The target compound features an oxolane-3-carbonyl (tetrahydrofuran-3-carbonyl) group, whereas the closest commercially catalogued diastereomer/regioisomer bears the carbonyl at the 2-position of the tetrahydrofuran ring (CAS 2320147-32-6) . The 3-carbonyl regioisomer places the amide oxygen and the tetrahydrofuran oxygen in a distinct spatial arrangement, with the carbonyl vector oriented approximately 109° away from the ring oxygen compared to the 2-carbonyl isomer. This topological difference can alter hydrogen-bond acceptor geometry by up to ~1.5 Å in the most extended conformation, directly affecting complementarity with protein binding pockets that discriminate between regioisomeric amide orientations [1]. Both compounds share the same molecular formula (C17H25N3O3, MW 319.40) and ≥95% purity specification, making regioisomeric identity the sole verifiable discriminant within this head-to-head pair.

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor–Ligand Interactions

N-Acyl Group Replacement: Oxolane-3-Carbonyl vs. Methylsulfonyl Functional Differentiation

Replacing the oxolane-3-carbonyl group in the target compound with a methylsulfonyl group yields 4,5-dimethyl-6-((1-(methylsulfonyl)piperidin-4-yl)methoxy)pyrimidine (CAS 2320665-18-5, exact CAS unconfirmed for the methylsulfonyl analog) [1]. The oxolane-3-carbonyl moiety introduces a neutral, moderately polar amide with a calculated logD7.4 contribution of approximately –0.5 to –1.0 relative to the methylsulfonyl group, which is more electron-withdrawing and imposes a tetrahedral sulfur geometry that alters the spatial projection of the capping group. While no direct biological comparison data exist, the shift from a neutral amide to a sulfonamide can affect passive membrane permeability by an estimated 0.5–1.5 log units and may change hERG or CYP inhibition profiles, as observed across multiple sulfonamide-vs-amide matched molecular pairs in the ChEMBL database [2].

Chemical Biology Tool Compound Design Physicochemical Profiling

Scaffold Hybridization Strategy: 4,5-Dimethylpyrimidine Core with Piperidinylmethoxy Linker vs. Directly Substituted Pyrimidines

The target compound employs a 4,5-dimethylpyrimidine core connected through a flexible methylene-oxy bridge to the piperidine ring, in contrast to analogs featuring a direct C–N or C–C bond between the pyrimidine and piperidine moieties [1]. This linker extends the distance between the pyrimidine and piperidine rings by approximately 2.4 Å (one additional bond) compared to direct attachment, introducing conformational flexibility that can enable the pyrimidine to occupy deeper sub-pockets while the piperidine-oxolane portion engages a distinct surface. In kinase inhibitor design, analogous linker-length optimization has been shown to modulate selectivity by altering the relative orientation of hinge-binding and solvent-exposed fragments [2]. No quantitative selectivity data are available for the specific compound; however, the structural feature is a known selectivity determinant across multiple pyrimidine-based inhibitor series.

Fragment-Based Drug Discovery Scaffold Diversity Kinase Inhibitor Design

Purity and Synthetic Reproducibility: Target Compound vs. Uncharacterized In-House Intermediates

Commercially sourced 4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is supplied with a documented purity specification of ≥95% (typically determined by HPLC or NMR) . In contrast, in-house synthesized intermediates from non-optimized routes may exhibit variable purity (often 70–90%) and contain regioisomeric or de-acylated impurities that are not analytically characterized before use in subsequent steps [1]. A purity difference of ≥5–25% between a qualified commercial batch and an unvalidated in-house preparation directly affects reaction stoichiometry, impurity carry-through, and reproducibility of downstream biological assay results, particularly in high-throughput screening where compound concentration accuracy is critical.

Chemical Procurement Quality Control Synthetic Reproducibility

Best Application Scenarios for 4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine Based on Validated Differentiation


Medicinal Chemistry SAR Campaigns Targeting Amide-Sensitive Binding Pockets

When a medicinal chemistry program identifies a binding site with a well-defined amide recognition surface, the oxolane-3-carbonyl regioisomer (CAS 2320147-38-2) provides a spatially defined hydrogen-bond acceptor geometry that is topologically distinct from the 2-carbonyl isomer [1]. Sourcing the correct regioisomer ensures that SAR interpretation is not confounded by an unintended carbonyl orientation, particularly critical when cocrystal structures indicate a directional hydrogen bond between the ligand carbonyl and a backbone NH or side-chain donor. This scenario is supported by the regioisomeric discrimination evidence in Section 3.1.

Physicochemical Property-Driven Chemotype Selection for CNS-Targeted Programs

The neutral amide character of the oxolane-3-carbonyl group, combined with the moderate molecular weight (MW 319.40) and calculated logP (~1.5–2.5), positions this compound within favorable CNS multiparameter optimization (MPO) space [1]. Compared to more polar sulfonamide analogs (Section 3.2), the amide may offer superior passive permeability while maintaining acceptable solubility, making it a candidate scaffold for CNS-penetrant probe development. Procurement of the characterized commercial batch enables rapid evaluation of permeability and metabolic stability without the delays associated with custom synthesis.

Scaffold Hopping and Fragment-Linking Libraries

The methylene-oxy linker topology that distinguishes this compound from directly substituted pyrimidine-piperazine analogs (Section 3.3) makes it suitable for fragment-linking strategies where an extended, flexible tether is required to span two sub-pockets [1]. The oxolane-3-carbonyl group further offers a synthetic handle for diversification through amide coupling or reduction chemistry, enabling rapid exploration of vector space around the piperidine ring. This application scenario is particularly relevant for academic screening collections seeking to enhance three-dimensional scaffold diversity.

Analytical Reference Standard for Impurity Profiling in Process Chemistry

Given its documented purity specification (≥95%) and well-defined structure, this compound can serve as an external reference standard for HPLC or LCMS method development when in-house process chemistry generates analogous pyrimidine-piperidine intermediates that require impurity identification and quantification [1]. The ability to cross-reference retention time and mass spectral fragmentation patterns against a characterized commercial standard reduces ambiguity in impurity tracking during scale-up, as supported by the quality control evidence in Section 3.4.

Quote Request

Request a Quote for 4,5-Dimethyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.